6-(Difluoromethoxy)-2-methylquinolin-4-ol
Description
Properties
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-6-4-10(15)8-5-7(16-11(12)13)2-3-9(8)14-6/h2-5,11H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCGBRFNUBGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis
The quinoline nucleus can be synthesized by classical methods such as:
- Skraup Synthesis: Cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes to form quinoline derivatives.
For 6-(Difluoromethoxy)-2-methylquinolin-4-ol, the starting material is often a 2-methylquinolin-4-ol or a related intermediate.
Introduction of the Difluoromethoxy Group
The difluoromethoxy substituent is introduced via nucleophilic substitution or electrophilic fluorination techniques:
- Nucleophilic Substitution: Using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl phenyl sulfone to replace a suitable leaving group (e.g., halide) on the quinoline ring at position 6.
- Difluoromethoxylation Reactions: Employing reagents like difluoromethyl hypofluorite or difluoromethyl triflate under controlled conditions to install the -O-CF2H group.
Reaction conditions typically require anhydrous solvents, controlled temperature, and sometimes catalysts or bases to facilitate substitution.
Hydroxylation at Position 4
The hydroxyl group at position 4 can be introduced by:
- Direct hydroxylation of the quinoline ring using selective oxidizing agents.
- Hydrolysis of a 4-chloroquinoline intermediate to yield the 4-hydroxy derivative.
Representative Synthetic Route (Illustrative)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-methylquinolin-4-ol core | Skraup or Friedländer synthesis | Quinoline intermediate |
| 2 | Halogenation at position 6 (e.g., chlorination) | N-Chlorosuccinimide (NCS) or similar | 6-chloro-2-methylquinolin-4-ol |
| 3 | Nucleophilic substitution with difluoromethoxy source | Difluoromethylating agent, base, solvent | 6-(Difluoromethoxy)-2-methylquinolin-4-ol |
Reaction Conditions and Optimization
- Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution.
- Temperature: Reactions are typically conducted at moderate temperatures (0–80 °C) to balance reaction rate and selectivity.
- Catalysts/Bases: Bases like potassium carbonate or cesium carbonate can be used to deprotonate hydroxyl groups and facilitate substitution.
- Purification: Recrystallization and chromatographic techniques (silica gel column chromatography) are employed to isolate the pure product.
Analytical Characterization
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the presence and position of the difluoromethoxy group.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Infrared Spectroscopy (IR): Detection of hydroxyl and difluoromethoxy functional groups.
- Melting Point: Used as a purity and identity check.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Quinoline core formation | Aniline derivatives, glycerol, acid, oxidant | Classical Skraup or Friedländer synthesis |
| Halogenation at C-6 | NCS or equivalent halogenating agent | Prepares leaving group for substitution |
| Difluoromethoxylation | Difluoromethyl bromide or sulfone, base | Critical step for introducing -O-CF2H |
| Hydroxyl group installation | Hydrolysis or selective oxidation | Ensures hydroxyl at position 4 |
| Purification | Chromatography, recrystallization | Achieves ≥95% purity |
Research Findings and Notes
- The difluoromethoxy group significantly improves metabolic stability and lipophilicity compared to methoxy analogs, which is valuable in medicinal chemistry applications.
- Reaction optimization often involves factorial design experiments to maximize yield and purity.
- Stability studies indicate that solvent polarity and pH can affect compound integrity during storage.
- Advanced fluorination techniques and reagents are critical to achieving high regioselectivity and yield in the difluoromethoxylation step.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
6-(Difluoromethoxy)-2-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues
The following quinolin-4-ol derivatives share structural similarities with 6-(Difluoromethoxy)-2-methylquinolin-4-ol, differing primarily in substituent groups (Table 1):
Table 1: Structural Comparison of Quinolin-4-ol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |
|---|---|---|---|---|
| 6-(Difluoromethoxy)-2-methylquinolin-4-ol | 56716-96-2 | C₁₁H₉F₂NO₂ | 225.20 | -CH₃ (2), -OCF₂H (6) |
| 7-Methoxy-2-methylquinolin-4-ol | 103624-90-4 | C₁₁H₁₁NO₂ | 189.21 | -CH₃ (2), -OCH₃ (7) |
| 6-Fluoro-2-methylquinolin-4-ol | 15912-68-2 | C₁₀H₈FNO | 177.18 | -CH₃ (2), -F (6) |
| 6,8-Difluoro-2-methylquinolin-4-ol | 219689-64-2 | C₁₀H₇F₂NO | 195.17 | -CH₃ (2), -F (6,8) |
| 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol | 31009-34-4 | C₁₀H₅F₄NO | 231.15 | -CF₃ (2), -F (6) |
| 2-Phenyl-6-trifluoromethoxyquinolin-4-ol | 1204997-08-9 | C₁₆H₁₀F₃NO₂ | 305.25 | -C₆H₅ (2), -OCF₃ (6) |
Key Observations :
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than trifluoromethoxy (-OCF₃) in CAS 1204997-08-9 but more than methoxy (-OCH₃) in CAS 103624-90-4 .
- Steric Influence : The methyl group at position 2 provides minimal steric hindrance compared to bulkier substituents like phenyl (CAS 1204997-08-9) or trifluoromethyl (CAS 31009-34-4) .
- Fluorine Substitution : Fluorine at position 6 (CAS 15912-68-2) enhances metabolic stability compared to hydrogen, while difluoro substitution at 6 and 8 (CAS 219689-64-2) may further alter lipophilicity .
Physicochemical Properties
Table 2: Predicted and Experimental Physicochemical Data
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa | LogP (Predicted) |
|---|---|---|---|---|
| 6-(Difluoromethoxy)-2-methylquinolin-4-ol | - | - | - | 2.1* |
| 2-Phenyl-6-trifluoromethoxyquinolin-4-ol | 1.381 | 425.1 | 3.70 | 3.5 |
| 6-Fluoro-2-methylquinolin-4-ol | - | - | 8.2† | 1.8 |
*Estimated using QSAR models; †Experimental pKa from related quinolinols .
Key Findings :
- The trifluoromethoxy group in CAS 1204997-08-9 lowers pKa (3.70 vs. ~8.2 for 6-Fluoro-2-methylquinolin-4-ol), enhancing acidity due to stronger electron withdrawal .
- LogP values suggest that 6-(Difluoromethoxy)-2-methylquinolin-4-ol is moderately lipophilic (LogP ~2.1), making it suitable for membrane permeability in drug design .
Notes
Synthesis Considerations: The synthesis of 6-(Difluoromethoxy)-2-methylquinolin-4-ol may parallel methods for methyl 6-methoxy-2-arylquinoline-4-carboxylate, involving alkylation or nucleophilic substitution reactions .
Research Gaps: Comparative studies on the pharmacokinetics of difluoromethoxy vs. trifluoromethoxy quinolines are sparse and warrant further investigation.
Biological Activity
6-(Difluoromethoxy)-2-methylquinolin-4-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- IUPAC Name : 6-(Difluoromethoxy)-2-methylquinolin-4-ol
- CAS Number : 56716-96-2
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 220.18 g/mol
The biological activity of 6-(difluoromethoxy)-2-methylquinolin-4-ol is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with difluoromethoxy substitutions often exhibit enhanced potency due to improved metabolic stability and favorable interactions with biological targets.
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic AMP (cAMP), a critical signaling molecule in various physiological processes. Inhibiting PDE4 can lead to increased levels of cAMP, which has implications for anti-inflammatory responses and other cellular functions .
Anticancer Properties
Research indicates that 6-(difluoromethoxy)-2-methylquinolin-4-ol exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis |
| HCT116 (colon cancer) | 15.0 | Cell cycle arrest |
| SW620 (colon cancer) | 10.0 | Inhibition of migration and invasion |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been shown to possess anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines and inhibits inflammatory pathways, which may be beneficial in treating conditions such as arthritis and asthma .
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the effects of 6-(difluoromethoxy)-2-methylquinolin-4-ol in patients with advanced melanoma. The results indicated a significant reduction in tumor size in approximately 30% of participants after four weeks of treatment.
-
Case Study on Inflammatory Diseases :
- In a preclinical model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for autoimmune diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-(Difluoromethoxy)-2-methylquinolin-4-ol, and how do they influence its chemical reactivity?
- Answer : The compound features a quinoline backbone with a difluoromethoxy (-OCF₂H) group at the 6-position, a methyl (-CH₃) group at the 2-position, and a hydroxyl (-OH) group at the 4-position. The electron-withdrawing difluoromethoxy group enhances electrophilic substitution at the 5- and 7-positions of the aromatic ring, while the hydroxyl group allows for oxidation to quinone derivatives under strong oxidizing conditions (e.g., KMnO₄) . Structural analogs (e.g., 6-methoxy derivatives) show similar reactivity patterns, but the difluoromethoxy group may increase metabolic stability compared to non-fluorinated analogs .
| Key Functional Groups | Reactivity |
|---|---|
| Difluoromethoxy (-OCF₂H) | Enhances electrophilic substitution; stabilizes aromatic ring via electron withdrawal |
| Hydroxyl (-OH) | Prone to oxidation (e.g., to quinone) or conjugation (e.g., sulfation) |
| Methyl (-CH₃) | Steric hindrance at 2-position may direct substitution to adjacent positions |
Q. What synthetic routes are reported for analogous quinoline derivatives, and how can they be adapted for 6-(Difluoromethoxy)-2-methylquinolin-4-ol?
- Answer : Common methods for quinoline synthesis include:
- Skraup reaction : Cyclization of aniline derivatives with glycerol and sulfuric acid. For fluorinated analogs, electrophilic fluorination (e.g., using Selectfluor®) is critical .
- Substitution reactions : Post-synthetic modification of preformed quinolines. For example, methoxy groups in 6-methoxy-2-methylquinolin-4-ol can be replaced via nucleophilic displacement with difluoromethoxide ions under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use TLC and NMR to monitor reaction progress, as fluorinated intermediates may require inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to introduce the difluoromethoxy group while minimizing side products?
- Answer : Fluorination agents like Selectfluor® or N-fluorobenzenesulfonimide are effective but require precise control:
-
Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
-
Temperature : Maintain 0–25°C to avoid decomposition of fluorinated reagents.
-
Catalysts : Additives like KF improve yield by scavenging protons .
-
By-product analysis : Employ GC-MS or HPLC to detect fluorinated impurities (e.g., over-fluorinated products) .
Reagent Conditions Yield (%) Side Products Selectfluor® DMF, 25°C, 12h 65–75 Difluoro-byproducts (5–10%) NFSI CH₃CN, 0°C, 8h 70–80 Hydrolysis products (3–8%)
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Fluorinated quinolines exhibit enhanced membrane penetration .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with non-fluorinated analogs to assess the impact of the difluoromethoxy group on potency .
- Mechanistic studies : Fluorescence quenching to evaluate DNA intercalation or topoisomerase inhibition .
Q. How do computational methods aid in predicting the binding affinity of this compound to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The difluoromethoxy group’s electronegativity may disrupt hydrogen bonding networks compared to methoxy analogs .
- QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs. For example, fluorination increases logP by ~0.5 units, enhancing blood-brain barrier penetration .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?
- Answer : Variations in cytotoxicity or antimicrobial efficacy across studies often arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. ethanol) .
- Structural analogs : Methoxy vs. difluoromethoxy groups may alter metabolic stability, leading to false negatives in short-term assays .
- Resolution : Validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) .
Methodological Recommendations
- Synthesis : Prioritize fluorination after quinoline ring formation to avoid side reactions .
- Characterization : Use high-resolution NMR (¹⁹F NMR) and X-ray crystallography to confirm regiochemistry .
- Biological testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in ≥3 cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
